Cas no 52648-79-0 (2-Butanone, 3-amino-)

2-Butanone, 3-amino- (CAS 1119-50-2) is an amino-functionalized ketone with applications in organic synthesis and pharmaceutical intermediates. Its structure combines a reactive amino group with a ketone moiety, enabling participation in condensation, reductive amination, and other nucleophilic reactions. The compound serves as a versatile building block for heterocyclic compounds and fine chemicals. Its balanced polarity and moderate reactivity make it suitable for controlled transformations under mild conditions. The presence of both amino and carbonyl functionalities allows for selective modifications, facilitating the synthesis of complex molecular architectures. Typical purity grades (≥95%) ensure consistent performance in research and industrial processes.
2-Butanone, 3-amino- structure
2-Butanone, 3-amino- structure
Product name:2-Butanone, 3-amino-
CAS No:52648-79-0
MF:C4H9NO
MW:87.12036
CID:1584220
PubChem ID:4472117

2-Butanone, 3-amino- Chemical and Physical Properties

Names and Identifiers

    • 2-Butanone, 3-amino-
    • 3-aminobutan-2-one
    • AKOS016000048
    • SB44671
    • OLYWGXUJESDUAC-UHFFFAOYSA-N
    • 3-Amino-2-butanone
    • EN300-54740
    • DTXSID00403618
    • 52648-79-0
    • Inchi: InChI=1S/C4H9NO/c1-3(5)4(2)6/h3H,5H2,1-2H3
    • InChI Key: OLYWGXUJESDUAC-UHFFFAOYSA-N
    • SMILES: CC(C(=O)C)N

Computed Properties

  • Exact Mass: 87.06847
  • Monoisotopic Mass: 87.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 60.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.09

2-Butanone, 3-amino- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-54740-1.0g
3-aminobutan-2-one
52648-79-0
1.0g
$430.0 2023-02-10
Enamine
EN300-54740-0.5g
3-aminobutan-2-one
52648-79-0
0.5g
$414.0 2023-02-10
Enamine
EN300-54740-10.0g
3-aminobutan-2-one
52648-79-0
10.0g
$3412.0 2023-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1342905-1g
3-Aminobutan-2-one
52648-79-0
1g
¥4417.00 2024-05-10
Enamine
EN300-54740-0.1g
3-aminobutan-2-one
52648-79-0
0.1g
$379.0 2023-02-10
Enamine
EN300-54740-5.0g
3-aminobutan-2-one
52648-79-0
5.0g
$1753.0 2023-02-10
Enamine
EN300-54740-0.25g
3-aminobutan-2-one
52648-79-0
0.25g
$396.0 2023-02-10
Enamine
EN300-54740-2.5g
3-aminobutan-2-one
52648-79-0
2.5g
$892.0 2023-02-10
Enamine
EN300-54740-0.05g
3-aminobutan-2-one
52648-79-0
0.05g
$361.0 2023-02-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1342905-5g
3-Aminobutan-2-one
52648-79-0
5g
¥13769.00 2024-05-10

2-Butanone, 3-amino- Related Literature

Additional information on 2-Butanone, 3-amino-

Comprehensive Overview of 2-Butanone, 3-amino- (CAS No. 52648-79-0): Properties, Applications, and Industry Insights

2-Butanone, 3-amino- (CAS No. 52648-79-0), also known as 3-Amino-2-butanone, is a versatile organic compound with significant relevance in pharmaceutical, agrochemical, and specialty chemical industries. Its molecular structure, featuring an amino group (-NH2) attached to the second carbon of a butanone backbone, enables unique reactivity and functional utility. This article delves into its physicochemical properties, synthetic pathways, and emerging applications, while addressing trending topics like green chemistry and sustainable synthesis.

The boiling point and solubility of 3-Amino-2-butanone make it suitable for reactions in polar solvents, a feature frequently explored in drug intermediate synthesis. Recent studies highlight its role in constructing heterocyclic compounds, a class of molecules pivotal in modern pharmaceutical R&D. With the rise of AI-driven molecular design, researchers are increasingly investigating its derivatives for bioactive molecule optimization, aligning with industry demands for faster, data-driven discovery.

From an environmental perspective, 52648-79-0 has garnered attention in catalysis research. Innovations such as enzyme-mediated synthesis and microwave-assisted reactions aim to reduce energy consumption and waste generation. These advancements resonate with global ESG (Environmental, Social, and Governance) goals, a hot topic in chemical manufacturing. Notably, patents filed in 2022–2023 describe its use in biodegradable polymer modifiers, addressing the demand for eco-friendly materials.

Analytical techniques like HPLC and GC-MS are critical for quantifying 2-Butanone, 3-amino- in complex matrices. Quality control protocols emphasize impurity profiling, a key concern for regulatory compliance in GMP-certified facilities. Discussions on platforms like ResearchGate often focus on its stability under storage conditions, reflecting user interest in practical handling guidelines.

In the flavor and fragrance industry, 3-Amino-2-butanone derivatives contribute to Maillard reaction products, enhancing thermal process flavors. This application ties into consumer trends favoring natural-identical additives. Meanwhile, its chelating ability is explored in water treatment formulations, answering search queries on multifunctional additives.

Supply chain dynamics for CAS No. 52648-79-0 reflect broader shifts toward regionalized chemical sourcing. Suppliers now emphasize digital COAs (Certificates of Analysis) and blockchain traceability, responding to buyer preferences for transparency. These developments are frequently searched alongside terms like high-purity amino ketones and just-in-time inventory.

Future prospects for 2-Butanone, 3-amino- include photocatalyzed transformations and flow chemistry integration, areas gaining traction in process intensification literature. As industries prioritize carbon footprint reduction, its potential in low-temperature synthetic routes may further elevate its commercial importance.

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